molecular formula C7H12N2O2 B13091400 methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate

methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate

Cat. No.: B13091400
M. Wt: 156.18 g/mol
InChI Key: NDYOGNUJWRYXIH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is an organic compound with a unique structure that includes an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the reaction of a suitable precursor with methylamine under controlled conditions to introduce the amino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester can produce alcohols.

Scientific Research Applications

Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-3-hydroxybutyrate: Another ester with a similar structure but different functional groups.

    Methyl (3R)-3-hydroxybutanoate: Shares the ester functional group but has different stereochemistry and substituents.

Uniqueness

Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester. This combination of functional groups and stereochemistry makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h5H,2-4H2,1H3,(H2,8,9)/t5-/m1/s1

InChI Key

NDYOGNUJWRYXIH-RXMQYKEDSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC(=NC1)N

Canonical SMILES

COC(=O)C1CCC(=NC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.